1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC20459698
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9BrO2 |
---|---|
Molecular Weight | 193.04 g/mol |
IUPAC Name | 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Standard InChI Key | QWWABPIBQUPWPY-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC1(C(=O)O)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, reflects its bicyclic structure. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₉BrO₂ | |
Molecular weight | 193.04 g/mol | |
CAS registry number | 81359-18-4 | |
SMILES notation | CC1(CC1(C(=O)O)Br)C | |
InChIKey | QWWABPIBQUPWPY-UHFFFAOYSA-N |
The cyclopropane ring introduces significant steric strain, while the bromine atom and carboxylic acid group create distinct electronic environments. X-ray crystallography of related compounds suggests a puckered cyclopropane ring with bond angles deviating from ideal tetrahedral geometry.
Spectral Data
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NMR: The ^1H NMR spectrum exhibits a singlet for the two methyl groups (δ ≈ 1.2–1.4 ppm) and a multiplet for cyclopropane protons (δ ≈ 1.8–2.1 ppm).
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IR: Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while C-Br vibrations appear near 550–650 cm⁻¹.
Synthesis and Production Strategies
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (75–85%) and purity (>95%). Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 25–40°C | Prevents ring-opening |
Residence time | 30–45 minutes | Maximizes conversion |
Br₂ concentration | 1.1–1.3 equivalents | Minimizes side reactions |
Post-synthesis purification uses fractional distillation under reduced pressure (10–15 mmHg).
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines), though steric hindrance from the dimethyl groups slows kinetics compared to linear analogues. For example:
Ring-Opening Reactions
Heating with LiAlH₄ induces cyclopropane ring cleavage, yielding 3-bromo-3-methylbutanoic acid:
Comparative Reactivity
The table below contrasts this compound’s reactivity with related structures:
Compound | Sₙ2 Reactivity | Thermal Stability |
---|---|---|
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid | Low | Moderate |
1-Bromobutane | High | High |
1-Chloro-2,2-dimethylpropane | Moderate | High |
Data adapted from kinetic studies.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor for:
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Cyclopropane-containing pharmaceuticals: Its strained ring facilitates [2+1] cycloadditions to form polycyclic structures.
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Chiral catalysts: Functionalization of the carboxylic acid group enables asymmetric induction in catalysis.
Derivatization Reactions
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Esterification: Reaction with methanol/H₂SO₄ produces the methyl ester, enhancing volatility for GC analysis.
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Amide formation: Coupling with amines via EDC/HOBt yields bioactive amides.
Future Research Directions
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Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral derivatives.
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Polymer chemistry: Incorporating cyclopropane units into stimuli-responsive materials.
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Drug delivery systems: Exploiting ring-strain energy for targeted payload release.
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